molecular formula C28H48N2O7 B14896490 2-(1-(Boc)-piperidin-4-yl)-2-methylpropanoic anhydride

2-(1-(Boc)-piperidin-4-yl)-2-methylpropanoic anhydride

Cat. No.: B14896490
M. Wt: 524.7 g/mol
InChI Key: GALQTZFUDCGZIP-UHFFFAOYSA-N
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Description

2-(1-(Boc)-piperidin-4-yl)-2-methylpropanoic anhydride is a compound commonly used in organic synthesis. The Boc group, or tert-butoxycarbonyl group, is a protective group for amines, which helps to prevent unwanted reactions during chemical synthesis. This compound is particularly useful in the synthesis of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Boc)-piperidin-4-yl)-2-methylpropanoic anhydride typically involves the reaction of 2-methylpropanoic anhydride with 1-(Boc)-piperidine-4-amine. The reaction is usually carried out in the presence of a base such as triethylamine or sodium bicarbonate to neutralize the acid by-products .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 2-(1-(Boc)-piperidin-4-yl)-2-methylpropanoic anhydride involves the formation of a stable carbamate linkage with the amine group. This prevents the amine from participating in unwanted side reactions during synthesis. The Boc group can later be removed under acidic conditions, regenerating the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-(Boc)-piperidin-4-yl)-2-methylpropanoic anhydride is unique due to its specific structure, which combines the Boc-protecting group with a piperidine ring. This makes it particularly useful in the synthesis of cyclic peptides and other complex molecules .

Properties

Molecular Formula

C28H48N2O7

Molecular Weight

524.7 g/mol

IUPAC Name

tert-butyl 4-[2-methyl-1-[2-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoyl]oxy-1-oxopropan-2-yl]piperidine-1-carboxylate

InChI

InChI=1S/C28H48N2O7/c1-25(2,3)36-23(33)29-15-11-19(12-16-29)27(7,8)21(31)35-22(32)28(9,10)20-13-17-30(18-14-20)24(34)37-26(4,5)6/h19-20H,11-18H2,1-10H3

InChI Key

GALQTZFUDCGZIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C)(C)C(=O)OC(=O)C(C)(C)C2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

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